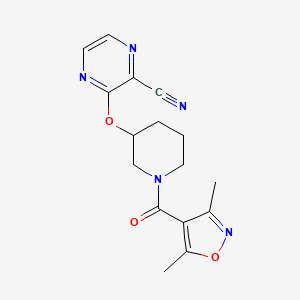
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-((1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034475-99-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N5O3, with a molecular weight of 327.34 g/mol. The compound features a piperidine ring linked to a pyrazine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034475-99-3 |
| Molecular Formula | C₁₆H₁₇N₅O₃ |
| Molecular Weight | 327.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The presence of the isoxazole and piperidine moieties suggests potential for neuroactive and anti-inflammatory properties.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation: It could act on neurotransmitter receptors, influencing neuronal signaling.
Antimicrobial Properties
Studies have indicated that derivatives of compounds with similar structures exhibit antimicrobial activities. For instance, certain piperidine derivatives have shown effectiveness against various bacterial strains. The specific biological assays for this compound are yet to be fully explored but suggest potential in this area.
Anticancer Activity
Preliminary studies on structurally related compounds have demonstrated anticancer properties. For example, compounds containing isoxazole rings have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial pathways.
Case Studies
- Antitumor Activity : A study examining similar isoxazole derivatives reported significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research into piperidine derivatives has suggested neuroprotective effects in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation in neuronal cells.
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-14(11(2)24-20-10)16(22)21-7-3-4-12(9-21)23-15-13(8-17)18-5-6-19-15/h5-6,12H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKNGPMBZJCFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














